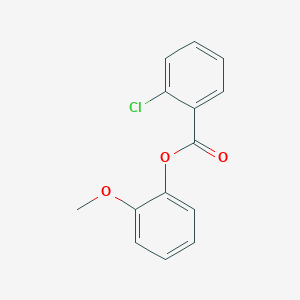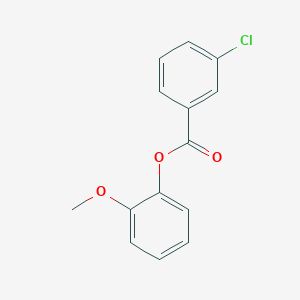![molecular formula C18H21NO3S2 B286000 Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B286000.png)
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene family and has been studied for its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate involves its binding to the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in several physiological processes. When this compound binds to this receptor, it activates a signaling pathway that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which may be beneficial in the treatment of several diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to bind to the adenosine A2A receptor, which is involved in several physiological processes. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to explore its potential use in the treatment of other diseases such as multiple sclerosis and cancer.
Synthesemethoden
The synthesis of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide to form the intermediate compound, 4-thiophenethiol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form benzylthiol. The next step involves the reaction of benzylthiol with methyl 4-bromo-3-oxobutanoate in the presence of potassium carbonate to form the ester intermediate, methyl 4-(benzylsulfanyl)-3-oxobutanoate. Finally, the ester intermediate is reacted with N,N-dimethylpropanamide in the presence of triethylamine to form the desired compound, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential pharmacological properties. One of the major areas of research has been its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. Studies have shown that this compound can bind to the adenosine A2A receptor, which is involved in several physiological processes such as neurotransmission, inflammation, and immune response. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
Molekularformel |
C18H21NO3S2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
methyl 4-benzylsulfanyl-5-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S2/c1-18(2,3)17(21)19-15-14(13(11-24-15)16(20)22-4)23-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
WLCDWHOAVKKKDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)

